Azumamide C

Description

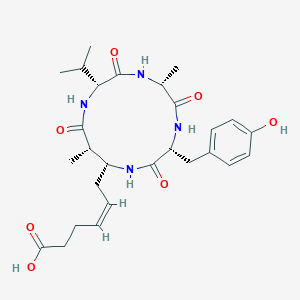

Structure

3D Structure

Properties

Molecular Formula |

C27H38N4O7 |

|---|---|

Molecular Weight |

530.6 g/mol |

IUPAC Name |

(Z)-6-[(2R,5R,8R,11R,12S)-8-[(4-hydroxyphenyl)methyl]-5,12-dimethyl-3,6,9,13-tetraoxo-2-propan-2-yl-1,4,7,10-tetrazacyclotridec-11-yl]hex-4-enoic acid |

InChI |

InChI=1S/C27H38N4O7/c1-15(2)23-27(38)28-17(4)25(36)30-21(14-18-10-12-19(32)13-11-18)26(37)29-20(16(3)24(35)31-23)8-6-5-7-9-22(33)34/h5-6,10-13,15-17,20-21,23,32H,7-9,14H2,1-4H3,(H,28,38)(H,29,37)(H,30,36)(H,31,35)(H,33,34)/b6-5-/t16-,17+,20+,21+,23+/m0/s1 |

InChI Key |

QKNOLJBQLJGNKI-LFUPQXEOSA-N |

Isomeric SMILES |

C[C@H]1[C@H](NC(=O)[C@H](NC(=O)[C@H](NC(=O)[C@H](NC1=O)C(C)C)C)CC2=CC=C(C=C2)O)C/C=C\CCC(=O)O |

Canonical SMILES |

CC1C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)C)CC2=CC=C(C=C2)O)CC=CCCC(=O)O |

Origin of Product |

United States |

Discovery, Isolation, and Structural Elucidation of Azumamide C

Source Organism: Mycale izuensis Marine Sponge

Azumamide C, along with its congeners Azumamides A-E, is a natural product isolated from the marine sponge Mycale izuensis. nih.govresearchgate.netnih.govresearchgate.net Marine sponges have long been recognized as a prolific source of structurally diverse and biologically active secondary metabolites, and the discovery of the azumamide family further underscores their importance in the field of natural product chemistry.

Isolation Procedures and Initial Characterization

The isolation of the azumamide family from Mycale izuensis was a meticulous process. nih.gov The initial extract of the sponge underwent a series of chromatographic separations to yield the individual azumamide compounds. Azumamide A, a related compound, was isolated as a colorless solid. nih.gov

Initial characterization of these compounds relied heavily on spectroscopic techniques. For instance, ¹H-NMR (proton nuclear magnetic resonance) spectroscopy was crucial in identifying the peptide nature of the molecules. nih.gov Specific signals in the ¹H-NMR spectrum, such as those between δ = 7.63 and 8.15 ppm, were indicative of the NH protons of the peptide bonds, while signals around δ = 3.60 to 4.29 ppm corresponded to the α-protons of the amino acid residues. nih.gov Mass spectrometry was also employed to determine the molecular weights and elemental compositions of the isolated compounds. nih.gov The characterization of this compound revealed it shared a core structure with Azumamide B, which contains a tyrosine residue, but differed in the terminal group of its unique β-amino acid side chain. nih.gov

Determination of Gross Structural Features

The precise molecular structure of this compound was pieced together through a combination of advanced spectroscopic analyses and chemical degradation studies. These investigations revealed a complex and unusual architecture for a natural peptide.

This compound was identified as a member of the cyclic tetrapeptide class of natural products. vulcanchem.comnih.govresearchgate.netcore.ac.uk This means its core structure consists of four amino acid residues linked together in a ring. The cyclic nature of the peptide was deduced from a combination of mass spectrometry data, which indicated a molecular formula inconsistent with a linear peptide, and detailed analysis of 2D NMR data, such as HMBC (Heteronuclear Multiple Bond Correlation) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), which showed correlations that could only be explained by a cyclic arrangement. nih.gov

The peptide ring of this compound is composed of three α-amino acids and one β-amino acid. nih.govresearchgate.net A key feature of the azumamides is that all their constituent α-amino acids possess a D-configuration, which is less common in nature than the L-configuration. nih.govresearchgate.net The absolute stereochemistry of these amino acids was determined using Marfey's analysis. This method involves derivatizing the amino acid hydrolysate with L-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent), which creates diastereomers that can be separated and identified by reverse-phase HPLC. nih.gov In this analysis, the D-diastereomers typically elute later than the L-diastereomers. nih.gov this compound contains the D-α-amino acids D-alanine, D-valine, and D-tyrosine.

Perhaps the most striking feature of this compound is the presence of an unnatural, non-proteinogenic β-amino acid. nih.govresearchgate.net Through detailed NMR analysis, this residue was identified as 3-amino-2-methyl-5-nonenoic-1,9-diacid, abbreviated as Amnda. nih.govresearchgate.net The structure of this β-amino acid was elucidated through intensive two-dimensional NMR analysis, including COSY (Correlation Spectroscopy), HMBC, and HOHAHA (Homonuclear Hartmann-Hahn) experiments. nih.gov The presence of a terminal carboxylic acid group on the side chain of this residue distinguishes this compound from some of its congeners, like Azumamide B. nih.gov This feature was specifically assigned based on its ¹H-NMR spectrum. nih.gov The double bond within the Amnda side chain was determined to have Z-geometry based on a proton coupling constant of 11 Hz. nih.gov

A defining characteristic of the azumamide family, including this compound, is their retro-arrangement peptide backbone. nih.govresearchgate.netresearchgate.netnih.gov This unusual arrangement is a direct consequence of the constituent amino acids all having a D-configuration. nih.govresearchgate.netresearchgate.net In a typical peptide made of L-amino acids, the sequence is read from the N-terminus to the C-terminus. A retro-inverso peptide, composed of D-amino acids in a reversed sequence, can topologically mimic the side-chain presentation of the parent L-peptide but with an inverted backbone direction (i.e., the amide bonds are reversed, NH-CO instead of CO-NH). researchgate.netnih.govresearchgate.net This unique "retro" configuration sets the azumamides apart from many other naturally occurring cyclic peptide histone deacetylase inhibitors. nih.govresearchgate.net

Data Tables

Table 1: Structural Features of this compound

| Feature | Description |

|---|---|

| Compound Class | Cyclic Tetrapeptide |

| Core Structure | Ring composed of four amino acid residues |

| α-Amino Acid Constituents | D-alanine, D-valine, D-tyrosine |

| Unnatural Amino Acid | 3-amino-2-methyl-5-nonenoic-1,9-diacid (Amnda) |

| Backbone Configuration | Retro-arrangement |

| Stereochemistry | All chiral centers have the D-configuration |

Table 2: Constituent Amino Acids of this compound

| Amino Acid | Type | Abbreviation | Configuration |

|---|---|---|---|

| Alanine (B10760859) | α-Amino Acid | Ala | D |

| Valine | α-Amino Acid | Val | D |

| Tyrosine | α-Amino Acid | Tyr | D |

Stereochemical Assignments

The stereochemistry of a molecule is a fundamental aspect of its chemical identity, and for a complex peptide like this compound, this involves determining the absolute configuration of each of its chiral centers. The constituent amino acids of this compound include D-valine, D-alanine, D-tyrosine, and an unusual non-proteinogenic β-amino acid known as (2S,3R,5Z)-3-amino-2-methyl-5-nonene-1,9-dioic acid (Amnda). The determination of these specific stereochemical configurations was a meticulous process.

For the α-amino acids (valine, alanine, and tyrosine), their absolute configurations were established using Marfey's method. nih.gov This well-established analytical technique involves the derivatization of the amino acids obtained from the hydrolysis of the peptide with a chiral reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA). The resulting diastereomeric derivatives are then separated and analyzed, typically by high-performance liquid chromatography (HPLC). By comparing the retention times of the derivatives of the amino acids from this compound with those of authentic D- and L-amino acid standards derivatized in the same manner, the D-configuration of these residues was unequivocally confirmed. nih.gov

The stereochemical assignment of the novel β-amino acid, Amnda, which possesses two chiral centers at positions C-2 and C-3, required a different approach. The configuration was elucidated through a combination of spectroscopic analysis and comparison with synthetic stereoisomers. nih.gov This involved chemical modification of the natural Amnda residue followed by detailed spectroscopic comparison with all four possible stereoisomers of a key derivative, which ultimately confirmed the (2S,3R) configuration. nih.gov Furthermore, the geometry of the double bond within the Amnda side chain was determined to be Z based on the coupling constant of the olefinic protons in the ¹H NMR spectrum. nih.gov

Analytical Techniques for Structural Confirmation

The comprehensive structural confirmation of this compound relied on the application of modern analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods provided the necessary data to piece together the connectivity of the atoms and the sequence of the amino acid residues.

High-resolution mass spectrometry (HR-MS), particularly using electrospray ionization (ESI), was instrumental in determining the molecular formula of this compound. The accurate mass measurement provided by HR-ESI-MS allows for the calculation of the elemental composition, which is a critical first step in structure elucidation.

| Technique | Ionization Mode | Observed m/z | Molecular Formula |

|---|---|---|---|

| HR-ESI-MS | Positive | [M+H]⁺ | C₂₈H₄₀N₄O₈ |

NMR spectroscopy, including a suite of one-dimensional (1D) and two-dimensional (2D) experiments, provided the detailed framework of the molecular structure. ¹H NMR spectroscopy revealed signals characteristic of peptide amide protons, α-protons of the amino acids, and the various protons of the side chains. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It was used to establish the spin systems within each amino acid residue, tracing the connectivity of protons within the valine, alanine, tyrosine, and Amnda units. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC was vital for establishing the sequence of the amino acid residues by observing correlations between the amide proton of one residue and the carbonyl carbon of the preceding residue. It also helped in placing the side chains on the correct α-carbons. nih.gov

ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds. This information was used to further confirm the amino acid sequence and to provide insights into the three-dimensional conformation of the peptide ring. nih.gov

Through the collective interpretation of data from these advanced analytical techniques, the planar structure and the complete stereochemistry of this compound were successfully determined, providing a solid foundation for further research into its biological activities and potential applications.

Biosynthesis of Azumamide C

Proposed Biosynthetic Origins of Peptide and Non-Peptide Moieties

The biosynthesis of Azumamide C is hypothesized to originate from both peptide and polyketide pathways, likely orchestrated by a hybrid Non-Ribosomal Peptide Synthetase-Polyketide Synthase (NRPS-PKS) enzymatic complex within a symbiotic microorganism of the sponge Mycale izuensis. jst.go.jpresearchgate.net Many complex peptides isolated from marine sponges are produced by their microbial symbionts. jst.go.jppnas.org

The core structure of this compound comprises several distinct moieties, each with a proposed biosynthetic origin:

D-Tyrosine, D-Alanine, and D-Valine: These proteinogenic amino acids are proposed to be incorporated into the peptide backbone by specific modules of an NRPS assembly line. The L-isomers of these amino acids, readily available from primary metabolism, are likely epimerized to their D-conformation by enzymes within the NRPS machinery. nih.govtandfonline.com

3-amino-2-methyl-5-nonenoic-1,9-diacid (Amnda): This unusual β-amino acid is likely of polyketide origin. rsc.org Its carbon backbone is probably assembled through the sequential condensation of acetate (B1210297) and propionate (B1217596) units by a PKS module. Subsequent modification, including amination, would lead to the final Amnda structure.

The assembly of these precursors is thought to occur on a multi-modular NRPS enzyme, with a dedicated module for the recognition, activation, and incorporation of each amino acid or the Amnda precursor.

| Moiety | Proposed Precursor(s) | Biosynthetic Pathway |

| D-Tyrosine | L-Tyrosine | Non-Ribosomal Peptide Synthesis (NRPS) |

| D-Alanine | L-Alanine | Non-Ribosomal Peptide Synthesis (NRPS) |

| D-Valine | L-Valine | Non-Ribosomal Peptide Synthesis (NRPS) |

| Amnda | Acetate, Propionate | Polyketide Synthesis (PKS) |

Enzymatic Pathways Involved in Unnatural Amino Acid Formation

The formation of the unique structural components of this compound—the D-amino acids and the β-amino acid Amnda—necessitates specific enzymatic activities that are not part of primary metabolism.

Formation of D-Amino Acids:

The conversion of L-amino acids to their D-enantiomers is a critical step in the biosynthesis of azumamides. This is typically accomplished by one of two enzymatic mechanisms within the context of NRPS pathways:

Epimerization Domains: NRPS modules responsible for incorporating D-amino acids often contain a specialized epimerization (E) domain. This domain acts on the L-amino acid after it has been activated and tethered to a peptidyl carrier protein (PCP) domain, converting it to the D-isomer before its incorporation into the growing peptide chain. nih.gov

Racemases: Alternatively, stand-alone racemase enzymes could provide a pool of D-amino acids in the cell that can be directly selected and activated by the NRPS adenylation domains. nih.gov

Proposed Biosynthesis of Amnda:

The biosynthesis of the C9 β-amino acid Amnda is proposed to involve a hybrid PKS-NRPS pathway. The assembly of the carbon chain is likely initiated by a PKS module, followed by modification and incorporation into the peptide by an NRPS module. A plausible enzymatic sequence is as follows:

Chain Assembly (PKS): A series of ketosynthase (KS), acyltransferase (AT), and ketoreductase (KR) domains within a PKS module would catalyze the condensation of acetate and propionate units to build the nine-carbon backbone.

Amination: An aminotransferase enzyme would catalyze the introduction of an amino group at the β-position of the polyketide chain.

Final Modifications: Additional enzymatic activities, such as dehydration to form the double bond and oxidation to form the terminal carboxylic acid, would complete the synthesis of Amnda.

| Unnatural Moiety | Proposed Enzymatic Activity | Function |

| D-Tyrosine | Epimerization (E) Domain or Racemase | Conversion of L-Tyr to D-Tyr |

| D-Alanine | Epimerization (E) Domain or Racemase | Conversion of L-Ala to D-Ala |

| D-Valine | Epimerization (E) Domain or Racemase | Conversion of L-Val to D-Val |

| Amnda | Polyketide Synthase (PKS) | Assembly of the carbon backbone |

| Aminotransferase | Introduction of the β-amino group |

Genetic Basis for Azumamide Biosynthesis

While the specific biosynthetic gene cluster (BGC) for azumamides has not yet been identified, it is highly probable that it resides within the genome of a symbiotic bacterium associated with Mycale izuensis. biorxiv.orgnih.gov Research on other bioactive compounds from Mycale species has identified PKS and NRPS gene clusters in their microbial symbionts, lending support to this hypothesis. biorxiv.orgresearchgate.net

A putative azumamide BGC would be expected to contain the following key features:

NRPS Modules: At least four modules, one for each of the amino acid/Amnda units. Each module would contain adenylation (A), peptidyl carrier protein (PCP), and condensation (C) domains. The A domains would be responsible for selecting the specific amino acid precursors.

Epimerization Domains: E domains would likely be present in the modules responsible for incorporating D-tyrosine, D-alanine, and D-valine.

PKS Module(s): One or more PKS modules would be necessary for the synthesis of the Amnda precursor. These modules would contain the requisite domains for polyketide chain elongation and modification.

Thioesterase Domain: A terminal thioesterase (TE) domain would be responsible for the cyclization and release of the final tetrapeptide from the enzymatic assembly line.

Accessory Genes: The cluster would also likely contain genes encoding enzymes for precursor supply and tailoring reactions.

The discovery and characterization of this gene cluster through genome mining of the Mycale izuensis microbiome would be the definitive step in confirming the biosynthetic pathway of this compound.

| Genetic Component | Proposed Function in this compound Biosynthesis |

| NRPS Gene Cassette | Encodes the multi-modular enzyme for peptide bond formation. |

| PKS Gene Cassette | Encodes the enzymatic machinery for Amnda backbone synthesis. |

| Adenylation (A) Domains | Substrate selection (Tyr, Ala, Val, Amnda). |

| Epimerization (E) Domains | Conversion of L-amino acids to D-amino acids. |

| Thioesterase (TE) Domain | Cyclization and release of the final product. |

| Aminotransferase Gene | Catalyzes the amination step in Amnda biosynthesis. |

Total Synthesis and Synthetic Methodologies for Azumamide C

Historical Overview of Azumamide Total Syntheses

Azumamides A-E are a family of cyclic tetrapeptides isolated from the Japanese marine sponge Mycale izuensis. researchgate.net These natural products have garnered significant attention due to their potent activity as histone deacetylase (HDAC) inhibitors. researchgate.netnih.gov Structurally, they are unique, comprising three D-α-amino acids and a distinctive, non-ribosomal β-amino acid residue. researchgate.netnih.gov In Azumamide C, this residue is (Z)-(2S,3R)-3-amino-2-methyl-5-nonen-dioic acid (Amnda). researchgate.netnih.gov The retro-arrangement of its peptide backbone, with all D-configuration residues, further distinguishes it from other cyclic peptide HDAC inhibitors. nih.gov

The total synthesis of the azumamide family has been a subject of interest for several research groups. Initial synthetic efforts focused on Azumamide A and E. researchgate.netnih.gov Subsequently, the first total syntheses of Azumamides B, C, and D were accomplished, confirming their originally assigned structures. nih.govcore.ac.uk These synthetic endeavors have not only provided access to these complex natural products but also enabled comprehensive studies of their HDAC inhibitory profiles and the generation of analogues to explore structure-activity relationships. researchgate.netnih.gov A central challenge in all total syntheses of the azumamides, including this compound, has been the stereocontrolled construction of the unique β-amino acid side chain. nih.gov

Strategies for Stereoselective Synthesis of the β-Amino Acid (Amnda)

The synthesis of the 3-amino-2-methyl-5-nonenoic-1,9-diacid (Amnda) residue is one of the most demanding aspects of the total synthesis of this compound. nih.gov The key challenges lie in establishing the two contiguous stereocenters (2S, 3R) and constructing the Z-geometry of the double bond in the side chain. nih.gov Chemists have developed three primary strategies to address the stereoselective formation of the chiral centers. nih.gov

Brown Crotylation Approaches

One of the successful methods for setting the two key stereogenic centers of the Amnda precursor involves a diastereoselective and enantioselective Brown crotylation reaction. nih.gov This powerful method for carbon-carbon bond formation allows for the creation of homoallylic alcohols with a high degree of stereocontrol. researchgate.netunimi.it In the context of Amnda synthesis, an aldehyde precursor is reacted with a chiral crotylborane reagent, such as (+)-(E)-crotyl-Ipc2-borane, derived from α-pinene. nih.govharvard.edu

The reaction proceeds through a chair-like Zimmerman-Traxler transition state, where the aldehyde's substituent occupies an equatorial position to minimize steric interactions. harvard.eduyoutube.com The geometry of the crotylborane (E or Z) dictates the relative stereochemistry (anti or syn) of the resulting alcohol, while the chirality of the isopinocampheyl (Ipc) ligands controls the absolute stereochemistry. tminehan.com For the synthesis of the Amnda side chain, a (Z)-crotylborane reagent is used to generate the desired syn relationship between the methyl group and the hydroxyl group, which is later converted to the amine. nih.govunimi.it This approach has been shown to produce the desired stereoisomer with high diastereomeric ratio and enantiomeric excess. nih.gov

Ellman-type Mannich Reactions

A second key strategy for the asymmetric synthesis of the Amnda building block is the Ellman-type Mannich reaction. nih.govnih.govcore.ac.uk This approach utilizes a chiral tert-butanesulfinamide auxiliary, developed by Ellman, to induce stereoselectivity. nih.govyale.edunih.gov The reaction involves the addition of an enolate to a chiral N-tert-butanesulfinyl imine. nih.gov

In the synthesis reported by Olsen and colleagues for all five azumamides, including this compound, this reaction was a pivotal step. nih.govcore.ac.uk They employed a diastereoselective Ellman-type Mannich reaction to establish the stereochemistry of the β-amino acid. core.ac.uk By carefully adjusting the reaction conditions, they could access the natural product's stereoconfiguration. nih.govacs.org This methodology has proven to be a concise and effective route for preparing the noncanonical disubstituted β-amino acid required for the azumamide core. nih.govnih.gov

Asymmetric Epoxidation and Stereoselective Epoxide Opening

The third major approach to constructing the chiral centers of Amnda involves a Sharpless asymmetric epoxidation followed by a stereo- and regioselective epoxide opening. nih.gov The Sharpless epoxidation is a highly reliable and predictable method for converting allylic alcohols into chiral epoxides with high enantioselectivity. dalalinstitute.comresearchgate.net The reaction uses a catalytic system of titanium tetra(isopropoxide), a chiral diethyl tartrate (DET), and tert-butyl hydroperoxide (TBHP) as the oxidant. dalalinstitute.comresearchgate.net The choice of L-(+)-DET or D-(-)-DET directs the oxidation to a specific face of the olefin. researchgate.net

Following the formation of the chiral epoxide, the three-membered ring is opened by a nucleophile. nih.govresearchgate.net The stereochemistry of this ring-opening reaction is typically anti, allowing for the controlled installation of a second stereocenter. For the Amnda synthesis, this nucleophilic attack introduces a precursor to the C2-methyl group, thereby establishing the final 2S, 3R configuration. nih.gov

Construction of Z-Olefin Geometry (e.g., Wittig Olefination)

The construction of the (Z)-olefin within the Amnda side chain is another critical step in the synthesis. The Wittig reaction is a widely used and effective method for this transformation. nih.gov This reaction involves the condensation of a phosphorus ylide with an aldehyde or ketone to form an alkene. nih.gov

To achieve the desired Z-selectivity, non-stabilized ylides are typically employed under salt-free conditions. researchgate.netnih.gov The reaction is believed to proceed through an oxaphosphetane intermediate, and the kinetic pathway under these conditions favors the formation of the Z-alkene. researchgate.netnih.gov In the synthesis of the Amnda precursor, an appropriate aldehyde is treated with a non-stabilized triphenylphosphonium ylide to furnish the carbon-carbon double bond with the required Z-geometry. nih.gov

Linear Peptide Assembly Strategies

Once the protected Amnda building block is synthesized, it is incorporated into the linear peptide precursor of this compound. The assembly of the linear tetrapeptide is typically carried out using standard solid-phase peptide synthesis (SPPS) or solution-phase methods. nih.govnih.gov An Fmoc/tBu strategy is a common choice for SPPS, allowing for the sequential coupling of the protected amino acid residues (D-Val, D-Ala, D-Tyr, and the synthesized Amnda). nih.govnih.gov

Coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) are used to facilitate amide bond formation. nih.gov After the linear tetrapeptide is assembled, it is cleaved from the solid support. The final step is the macrocyclization of the linear precursor. This intramolecular cyclization is a critical, often low-yielding, step performed under high dilution conditions to favor the desired ring closure over intermolecular polymerization. nih.govnih.gov For the synthesis of this compound, Olsen and colleagues performed the macrocyclization at the Amnda-Val junction using HATU and DIPEA, affording the cyclic product. nih.gov

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS) is a widely utilized technique for assembling peptides on a solid support, which simplifies the purification process by allowing for the removal of excess reagents and by-products through simple filtration. bachem.com In SPPS, the peptide is built stepwise on a resin, typically from the C-terminus to the N-terminus. wpmucdn.com The process involves repeated cycles of deprotection of the Nα-protecting group, washing, coupling of the next protected amino acid, and further washing steps. bachem.com

The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a common approach in SPPS. luxembourg-bio.com This method uses the base-labile Fmoc group for temporary N-terminal protection, which can be removed under mild basic conditions, while side-chain protecting groups (like tBu) are typically acid-labile and are removed during the final cleavage from the resin. wpmucdn.comluxembourg-bio.com For the synthesis of the linear precursor to this compound, an SPPS approach would involve anchoring the C-terminal amino acid to a suitable resin and sequentially adding the subsequent protected amino acids, including the unique β-amino acid, 3-amino-2-methyl-5-nonenoic-1,9-diacid (Amnda). nih.gov Automated synthesizers, sometimes employing microwave irradiation, can accelerate these synthetic steps. bachem.com

Solution-Phase Peptide Synthesis Approaches

Solution-phase peptide synthesis (LPPS), also known as classical peptide synthesis, involves the stepwise coupling of amino acids or peptide fragments in a homogenous solution. bachem.comresearchgate.net A key challenge in this approach is the need for purification after each coupling step to remove unreacted starting materials and by-products, which can be complex and lead to material loss, especially for longer peptides. tu-darmstadt.de

In the context of this compound, a solution-phase approach would involve preparing protected fragments of the peptide and then coupling them together. researchgate.net This method allows for the purification of intermediates, which can lead to a purer final product compared to SPPS where purification only occurs after cleavage from the resin. bachem.com Protecting group strategies such as Boc/Bzl (tert-butyloxycarbonyl/benzyl) or Z/tBu (benzyloxycarbonyl/tert-butyl) are often employed in solution-phase synthesis. bachem.comresearchgate.net The synthesis of the key noncanonical β-amino acid building block, Amnda, is a critical preceding step, with methods like the Ellman-type Mannich reaction being utilized to establish the required stereochemistry. nih.govacs.org

Macrocyclization Techniques and Challenges

The macrocyclization step is one of the most challenging aspects of the total synthesis of cyclic peptides like this compound. nih.gov This intramolecular reaction is entropically disfavored and requires the linear peptide precursor to adopt a specific pre-cyclization conformation. nih.govuni-kiel.de The efficiency of macrocyclization is often low due to competing intermolecular side reactions, such as dimerization and oligomerization, which are favored at high concentrations. researchgate.net To minimize these side reactions, the cyclization is typically performed under high-dilution conditions. nih.gov

For the azumamide family, macrocyclization has been successfully achieved at three different positions, with reported yields ranging from 11% to 85%, highlighting the critical influence of the cyclization site on the reaction's efficiency. nih.gov

Regioselectivity and Yield Optimization

The choice of the cyclization point (regioselectivity) in the linear precursor is a crucial factor that significantly impacts the yield of the macrocycle. Different research groups have explored various cyclization sites for the azumamide core structure.

Phe(Tyr)–β-Amino Acid Site : This site has been a common point for macrocyclization in the azumamide series. nih.gov For instance, Olsen et al. performed the cyclization for this compound at the Amnda-Val site. nih.gov

Ala-Ala Site : This linkage has also been utilized as a cyclization point in the synthesis of other azumamide family members. nih.gov

Val-Phe(Tyr) Site : This represents another potential site for ring closure.

Yields are highly dependent on the chosen site and the specific coupling reagents used. For example, Ganesan et al. achieved an 85% yield by cyclizing a linear tetrapeptide containing an Amnda 2-trichloroethyl ester at the Phe-Amnda junction using HATU/DIPEA. nih.gov In contrast, Olsen et al., using a similar site but with an Amnda ethyl ester, reported a much lower yield of 11% for this compound using the same coupling reagent. nih.gov This demonstrates that subtle changes in the substrate, in addition to the cyclization site and reagents, can dramatically affect the outcome.

| Research Group | Cyclization Site | Substrate | Coupling Reagent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Olsen et al. | Amnda-Val | Amnda ethyl ester precursor | HATU/DIPEA | 11 | nih.gov |

| Chandrasekhar et al. | Amnda-Val | Amnda analog with PMB-protected alcohol | EDCI/HOBt | 79 | nih.gov |

| Ganesan et al. | Phe-Amnda | Amnda 2-trichloroethyl ester precursor | HATU/DIPEA | 85 | nih.gov |

| Izzo and De Riccardis et al. | Phe-Amnda | Amnda ethyl ester precursor (for Azumamide E) | FDPP | 37 | nih.gov |

Influence of Coupling Reagents

The choice of coupling reagent is pivotal for achieving successful macrocyclization and influencing the final yield. A variety of reagents have been employed in the synthesis of the azumamide family.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) : Often used with a base like DIPEA (N,N-Diisopropylethylamine), HATU is a potent coupling reagent. Olsen et al. used HATU for the synthesis of this compound, resulting in an 11% yield. nih.gov Ganesan's group also used HATU/DIPEA, but with a different substrate, achieving a significantly higher yield of 85%. nih.gov

EDCI/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/Hydroxybenzotriazole) : This classic combination of a carbodiimide (B86325) and an additive is frequently used in peptide synthesis. Chandrasekhar and colleagues reported a 79% yield for the macrocyclization of an azumamide precursor using EDCI and HOBt. nih.gov

FDPP (Pentafluorophenyl diphenylphosphinate) : Izzo and De Riccardis utilized FDPP for the macrocyclization of an Azumamide E precursor, obtaining a 37% yield. nih.gov

DPPA (Diphenylphosphoryl azide) : While tested in early attempts for azumamide synthesis, DPPA, along with FDPP and EDC/HOBt, initially failed to yield the desired macrocycle when a tetrapeptide containing the terminal amide (Amnaa) was used, highlighting challenges with substrate reactivity. nih.gov

The effectiveness of a coupling reagent can be highly substrate-dependent, and optimization is often required to find the ideal conditions for a specific linear precursor. nih.govresearchgate.net

Comparative Analysis of Synthetic Routes

Several research groups have reported total syntheses of azumamides, including this compound, allowing for a comparative analysis of different strategies. nih.govresearchgate.net The primary distinctions between these routes lie in the synthesis of the crucial β-amino acid (Amnda), the method for assembling the linear peptide (SPPS vs. solution-phase), and the macrocyclization strategy (choice of cyclization site and coupling reagents).

The synthesis of the Amnda building block has been approached via three main methods: stereoselective Brown crotylation, Ellman-type Mannich reaction, or Sharpless asymmetric epoxidation followed by epoxide opening. nih.govresearchgate.net The Ellman-type Mannich reaction has been a key feature in concise routes to the entire azumamide family. acs.orgnih.gov

In assembling the linear peptide, both solid-phase and solution-phase methods are viable, each with its inherent advantages. SPPS offers speed and simplified purification, while solution-phase synthesis allows for the isolation and characterization of intermediates, potentially leading to higher purity of the linear precursor before the critical cyclization step.

The most significant variation among the synthetic routes is observed in the macrocyclization step. As detailed in the table above, different combinations of cyclization sites and coupling reagents have been explored, leading to a wide range of yields from 11% to 85%. nih.gov The route developed by Ganesan et al. stands out for its high-yielding macrocyclization (85%), which was attributed to the use of a 2-trichloroethyl ester on the Amnda side chain. nih.gov In contrast, the synthesis by Olsen et al., while successfully producing all five azumamides, reported a comparatively low yield of 11% for the macrocyclization to form this compound. nih.gov

Biological Activities and Molecular Mechanisms of Azumamide C

Histone Deacetylase (HDAC) Inhibition

Azumamide C exhibits significant inhibitory activity against histone deacetylases, making it a subject of extensive research in the field of epigenetics and drug discovery. Its mechanism of action and isoform selectivity are key areas of investigation.

Pan-HDAC Inhibitory Profile

The azumamide family, including this compound, has been characterized for its broad inhibitory profile against various HDAC isoforms. Studies have revealed that Azumamides A through E, when profiled against a comprehensive panel of recombinant human HDAC enzymes, demonstrate potent inhibitory effects across multiple classes. acs.orgcore.ac.ukfigshare.comscispace.com Specifically, Azumamides C and E are noted as potent inhibitors of HDAC10 and HDAC11, and show strong inhibitory activities against HDACs 1, 2, 3, 10, and 11. nih.gov The natural azumamides, in general, are considered potent inhibitors of HDAC1–3, 10, and 11, with IC50 values typically falling within the nanomolar range. thirdroom.org Early evaluations using enzymes extracted from K562 cells indicated potent activity for this compound with an IC50 value of 0.11 μM. nih.gov this compound has also been reported to be approximately two-fold more potent than Azumamide E across most HDAC isozymes. encyclopedia.pubunipa.it

Isoform-Selective Inhibition: HDAC1, HDAC2, HDAC3, HDAC10, HDAC11

This compound displays notable selectivity among different HDAC isoforms. It is particularly effective against Class I HDACs (HDAC1, HDAC2, HDAC3) and Class IIb HDACs (HDAC10, HDAC11). nih.govthirdroom.org In Class I, Azumamides C and E are reported to be 60–350-fold more potent against HDAC1–3 compared to HDAC8. thirdroom.org Within Class IIb, they demonstrate over 200-fold greater potency against HDAC10 relative to HDAC6. thirdroom.org this compound, which features a tyrosine residue, is approximately twice as potent as Azumamide E, which has a phenylalanine residue, suggesting that the specific amino acid substitution influences activity. nih.govthirdroom.org Furthermore, Azumamide E has shown approximately 100-fold selectivity for Class I over Class II HDACs (HDAC1–3 vs. HDAC4–7, 9). nih.gov The presence of valine residues in Azumamides A, C, and E contributes to more than a tenfold increase in HDAC inhibition compared to the alanine (B10760859) analog, Azumamide D. nih.gov

Table 1: HDAC Inhibitory Profile of this compound

| HDAC Isoform | IC50 Range (nM) | Notes |

| HDAC1 | 14–67 | Potent inhibition; ~2-fold more potent than Azumamide E. |

| HDAC2 | 14–67 | Potent inhibition; ~2-fold more potent than Azumamide E. |

| HDAC3 | 14–67 | Potent inhibition; ~2-fold more potent than Azumamide E. |

| HDAC10 | 14–67 | Potent inhibition; ~2-fold more potent than Azumamide E. |

| HDAC11 | 14–67 | Potent inhibition; ~2-fold more potent than Azumamide E. |

Note: The IC50 values are reported for Azumamides C and E collectively in some studies, with this compound generally showing higher potency. thirdroom.org Specific IC50 values for this compound alone against all isoforms are not always precisely delineated from Azumamide E in all literature, but the trend of potent inhibition across these isoforms is consistent.

Mechanism of Action: Zinc-Binding Group (ZBG) Coordination

The mechanism by which this compound inhibits HDACs centers on its ability to interact with the catalytic zinc ion present in the active site of these enzymes. This interaction is mediated by a specific functional group known as the zinc-binding group (ZBG).

This compound possesses a carboxylic acid moiety, which serves as its primary zinc-binding group. nih.govontosight.airesearchgate.netresearchgate.netrsc.org This functional group is crucial for the compound's HDAC inhibitory activity, as its absence significantly diminishes or abolishes inhibitory effects. rsc.orgroyalsocietypublishing.org While carboxylic acids are generally considered weaker zinc-binding groups compared to hydroxamic acids, they can still effectively coordinate with the catalytic zinc ion, potentially in a bidentate fashion, to inhibit enzyme activity. researchgate.netroyalsocietypublishing.org The presence of this group is fundamental to the molecule's interaction with the HDAC active site. rsc.orgroyalsocietypublishing.org

The efficacy of the carboxylic acid ZBG in this compound can be contextualized by comparing it with other common ZBGs found in HDAC inhibitors. Carboxylic acids are generally stronger zinc-binding agents than amides, which explains why this compound and E, with their carboxylic acid groups, exhibit higher potency than amide-containing azumamides (A, B, and D), which are often found to be inactive against HDAC enzymes. nih.govresearchgate.net Hydroxamic acids, such as those found in SAHA (Vorinostat), are widely recognized as highly potent ZBGs, often leading to greater inhibitory activity. For instance, a hydroxamic acid analog of Azumamide E demonstrated a 15-fold increase in potency compared to the natural Azumamide E. nih.gov However, despite the inherent strength of hydroxamic acids, natural products like Azumamide E can achieve high affinity and potency through additional binding interactions facilitated by their macrocyclic structures, compensating for the relatively weaker binding of their carboxylic acid ZBG. royalsocietypublishing.org Interestingly, some synthetic modifications have shown that even esters of carboxylic acids can exhibit significant potency, sometimes comparable to or even exceeding that of hydroxamic acids in specific contexts. rsc.org

Molecular Docking and Computational Modeling of Azumamide-HDAC Interactions

Molecular docking and computational modeling studies have been instrumental in elucidating the precise interactions between this compound and HDAC enzymes, providing a molecular basis for its inhibitory activity and selectivity. These studies have revealed that this compound, similar to other cyclic peptide HDAC inhibitors, positions its side chain within the HDAC active site, allowing the carboxylic acid group to chelate the catalytic zinc ion. researchgate.netacs.orgacs.org Docking simulations have indicated that this compound's interactions with HDAC3 align with those of other known inhibitors like apicidin, highlighting specific enzyme-ligand contacts. acs.org Further computational analyses, combined with NMR structural data, have identified crucial interactions that contribute to the potent inhibition of HDAC3, suggesting that while cyclotetrapeptides like azumamides can yield potent and class-selective inhibitors, achieving distinct selectivity among highly conserved Class I HDACs (HDAC1-3) remains a challenge. acs.org These modeling efforts provide a framework for the rational design of novel cyclotetrapeptide-based HDAC inhibitors with improved therapeutic profiles. acs.org

Cellular Target Engagement through Histone Acetylation

This compound and related compounds have demonstrated a significant role in modulating cellular processes through their interaction with histone deacetylases (HDACs). Studies indicate that azumamides exhibit potent inhibitory activity against HDACs, particularly those extracted from K562 human leukemia cells. This inhibition is crucial as HDACs play a fundamental role in epigenetic regulation by controlling the acetylation status of histones, which in turn influences gene expression and cellular functions.

Specifically, research has shown that Azumamides (including compounds identified as 65–69) display strong inhibitory activity against HDAC extracts derived from K562 cells, with reported IC50 values ranging from 0.045 to 1.3 μM scispace.com. This inhibition of HDACs is mechanistically linked to increased levels of histone H3 acetylation soton.ac.uk. While direct evidence for this compound's specific interaction with tubulin acetylation is not detailed in the provided literature, it is established that HDAC inhibitors, in general, can lead to increased tubulin acetylation, a process critical for microtubule stability and function researchgate.netembopress.org. The presence of a β-amino acid in azumamides C and E further contributes to their structural interest in relation to these cellular targets soton.ac.uk.

| Target/Assay | Cell Line/Extract | IC50 Range (μM) | Reference |

| HDAC Inhibition | K562 cell extract | 0.045 – 1.3 | scispace.com |

| Histone H3 Acetylation Modulation (via HDAC inhibition) | Not specified | Not specified | soton.ac.uk |

Other Reported Biological Activities

This compound has shown promising anti-angiogenic effects in preclinical investigations. Studies utilizing in vitro vascular organization models have explored the capacity of azumamides C and E to inhibit the formation of new blood vessels soton.ac.uk. Anti-angiogenesis is a critical strategy in cancer therapy, aiming to starve tumors by preventing the development of their blood supply thno.orgresearchgate.net. The observed anti-angiogenic properties suggest a potential role for this compound in therapeutic approaches targeting neovascularization.

Research has indicated that compounds within the azumamide family possess cytostatic activity. For instance, Azumamide A has been documented to exhibit a moderate cytostatic effect on K562 cells, a human chronic myeloid leukemia cell line wiley-vch.deresearchgate.net. Cytostatic activity refers to the ability of a compound to halt or slow down cell proliferation without necessarily inducing cell death. Such effects are vital in controlling the growth of cancer cells. While these specific findings are reported for Azumamide A, they highlight the cytostatic potential within this class of marine natural products, with K562 cells serving as a key model for such investigations wiley-vch.deeuropeanreview.org.

While specific pre-clinical data detailing the antibacterial and antifungal properties of this compound are not extensively provided in the reviewed literature, marine natural products, in general, are a rich source of compounds with such activities nih.gov. The broad spectrum of biological activities observed in marine metabolites often includes potential antibacterial and antifungal effects, making them subjects of ongoing research for novel antimicrobial agents medcraveonline.comnih.govmdpi.comgoums.ac.ir. These properties are considered conceptual or pre-clinical in the context of this compound, pending more direct experimental validation.

Compound List:

Azumamide A

this compound

Azumamide E

Azumamides

Structure Activity Relationships Sar of Azumamide C and Its Analogues

Influence of the Zinc-Binding Group (ZBG) on Potency and Selectivity

The zinc-binding group is a crucial pharmacophore for HDAC inhibitors, as it directly chelates the catalytic zinc ion within the active site of the enzyme. In the azumamide series, the nature of the terminal functional group on the β-amino acid plays a significant role in determining HDAC inhibitory activity.

Azumamides C and E feature a terminal carboxylic acid group on their β-amino acid moiety, which acts as an effective ZBG. In contrast, Azumamides A, B, and D possess a carboxamide group at the same position. Studies comparing these structural variants have demonstrated a clear preference for the carboxylic acid ZBG. Azumamides C and E exhibit potent HDAC inhibitory activities, showing strong inhibition against HDACs 1, 2, 3, 10, and 11. Conversely, the carboxamide-containing analogues (A, B, and D) were found to be largely inactive against all tested HDAC enzymes. This stark difference underscores the importance of the carboxylic acid functionality for potent HDAC inhibition within the azumamide scaffold. While hydroxamic acids are commonly recognized as highly potent ZBGs in other HDAC inhibitor classes, the carboxylic acid group in azumamides provides sufficient affinity for potent inhibition.

Table 1: Influence of Zinc-Binding Group on HDAC Inhibition

| Azumamide | β-Amino Acid Terminal Group | ZBG Type | HDAC Activity (General) | Ref. |

| A | 3-amino-2-methyl-5-nonenoic acid-9-amide (Amnaa) | Carboxamide | Inactive | nih.govcore.ac.uk |

| B | 3-amino-2-methyl-5-nonenoic acid-9-amide (Amnaa) | Carboxamide | Inactive | nih.govcore.ac.uk |

| C | 3-amino-2-methyl-5-nonenoic-1,9-diacid (Amnda) | Carboxylic Acid | Potent | nih.govcore.ac.uk |

| D | 3-amino-2-methyl-5-nonenoic acid-9-amide (Amnaa) | Carboxamide | Inactive | nih.govcore.ac.uk |

| E | 3-amino-2-methyl-5-nonenoic-1,9-diacid (Amnda) | Carboxylic Acid | Potent | nih.govcore.ac.uk |

Role of β-Amino Acid Stereochemistry on Biological Activity

The β-amino acid component of azumamides is a critical determinant of their biological activity. Specifically, the stereochemistry at the chiral centers of this unnatural amino acid significantly impacts potency and selectivity. The natural azumamides contain a β-amino acid with a defined (2S,3R)-configuration.

Synthetic efforts have explored the impact of stereochemical variations. For instance, the synthesis of epimeric homologues of the β-amino acid building block has been achieved, allowing for the evaluation of how changes in stereochemistry affect HDAC inhibition. One study noted that inverting the stereochemistry of a methyl group within the β-amino acid structure resulted in a detrimental effect on activity across a range of HDAC enzymes. Furthermore, modifications at the C-2 position of the β-amino acid, such as the introduction of an additional methyl group, led to a loss of potency, while its elimination resulted in weak inhibition. These findings highlight the precise stereochemical requirements of the β-amino acid for optimal interaction with the HDAC active site.

Impact of Aromatic Amino Acid Residues (Tyrosine vs. Phenylalanine)

Azumamides exhibit variations in their aromatic amino acid residues, specifically phenylalanine (Phe) and tyrosine (Tyr). Azumamide A contains Phenylalanine, while Azumamide B features Tyrosine. Azumamide C, which also possesses a carboxylic acid ZBG, contains a Tyrosine residue, whereas Azumamide E, with a similar ZBG, incorporates Phenylalanine.

Table 2: Impact of Aromatic Amino Acid Residue (Tyr vs. Phe) on HDAC Inhibition

| Azumamide | Aromatic Residue | ZBG Type | HDAC Isoform | Relative Potency (vs. other azumamide) | Ref. |

| C | Tyrosine | Carboxylic Acid | HDACs 1, 3, 6, 10, 11 | ~2-fold more potent than E | nih.govcore.ac.uk |

| E | Phenylalanine | Carboxylic Acid | HDACs 1, 3, 6, 10, 11 | ~0.5-fold potent as C | nih.govcore.ac.uk |

| C | Tyrosine | Carboxylic Acid | HDAC8 | ~0.5-fold potent as E | core.ac.uk |

| E | Phenylalanine | Carboxylic Acid | HDAC8 | ~2-fold more potent than C | core.ac.uk |

Significance of the 2-Methyl Group and its Configuration

The β-amino acid in azumamides is characterized by a methyl group at the C-2 position. The presence and stereochemistry of this methyl group are vital for biological activity. As mentioned in Section 6.2, modifications to this group have pronounced effects on potency.

Presence of the 2-methyl group: The natural azumamides possess this methyl group.

Additional methyl group at β2-position: Introducing an extra methyl group at the β2-position of the β-amino acid in an azumamide analogue led to a significant loss of potency. nih.gov

Elimination of the 2-methyl group: Analogues where the 2-methyl group was removed still exhibited weak HDAC inhibition, with IC50 values in the micromolar range against certain HDAC isoforms. nih.gov

Stereochemistry of the 2-methyl group: Inverting the stereochemistry of the methyl group at the C-2 position of the β-amino acid had a detrimental impact on the compound's activity. scispace.com

These findings underscore the precise structural requirements for the methyl group at the C-2 position of the β-amino acid, indicating its critical role in mediating effective HDAC inhibition.

Quantitative SAR Studies (if applicable)

While formal Quantitative Structure-Activity Relationship (QSAR) modeling might not be explicitly detailed in the primary literature for azumamides, the comparative studies of various azumamide analogues provide quantitative data (e.g., IC50 values) that effectively illustrate SAR trends. The data presented in Tables 1 and 2, derived from studies comparing different azumamides and their synthetic modifications, serve as quantitative SAR insights. These studies systematically correlate specific structural features, such as the ZBG type and the nature of the aromatic amino acid residue, with measurable differences in HDAC inhibitory potency against various isoforms. The observed trends, such as the significant difference in activity between carboxylic acid and carboxamide ZBGs, and the nuanced effects of Tyr versus Phe substitutions, are direct outcomes of quantitative SAR investigations.

Compound List:

Azumamide A

Azumamide B

this compound

Azumamide D

Azumamide E

(Z,2S,3R)-3-amino-2-methyl-5-nonenoic acid-9-amide (Amnaa)

(Z,2S,3R)-3-amino-2-methyl-5-nonenoic-1,9-diacid (Amnda)

Analogues and Derivatives of Azumamide C: Design and Biological Evaluation

Synthesis of Zinc-Binding Group-Deficient Analogues

HDAC inhibitors typically feature a "cap-linker-ZBG" architecture, where the ZBG chelates the catalytic zinc ion within the enzyme's active site researchgate.netrsc.org. To investigate the necessity of this interaction for azumamide activity, researchers synthesized analogues lacking the native ZBG. Studies have reported the synthesis of an azumamide C analogue specifically designed to prevent coordination to the catalytic zinc ion researchgate.netrsc.org. Another approach involved replacing the ZBG side chain with a simple propyl group in a modified this compound analogue Current time information in Bangalore, IN.thirdroom.org. The evaluation of these ZBG-deficient compounds revealed a significant reduction in HDAC inhibitory activity, underscoring the critical role of the ZBG in the potency of azumamides nih.govacs.orgresearchgate.netacs.org.

Development of Epimeric Homologues and their Activities

The stereochemistry of the β-amino acid residue within the azumamide macrocycle has been identified as a key determinant of biological activity. Researchers synthesized epimeric analogues by inverting the stereochemistry at the β-amino acid's chiral centers, such as β2-epi-azumamide E and β3-epi-azumamide E Current time information in Bangalore, IN.researchgate.netscispace.comacs.org. When tested against a panel of recombinant human HDAC enzymes, these epimerized analogues exhibited a complete loss of inhibitory activity Current time information in Bangalore, IN.scispace.com. This finding highlights the high sensitivity of the β-amino acid scaffold to stereochemical modifications and emphasizes the precise structural requirements for effective HDAC inhibition by azumamides Current time information in Bangalore, IN.thirdroom.orgscispace.com.

Exploration of Side Chain Modifications

Various modifications to the azumamide side chains have been explored to understand their impact on HDAC inhibition and to design analogues with altered properties.

Aromatic Residue Variation : this compound, featuring a tyrosine (Tyr) residue, was found to be approximately twice as potent as Azumamide E, which contains a phenylalanine (Phe) residue Current time information in Bangalore, IN.thirdroom.orgnih.gov. This suggests that the hydroxyl group on the tyrosine side chain may contribute to enhanced binding or activity.

Methyl Group Substitution : The removal of the 2-methyl group from the β-amino acid (resulting in 2-desmethyl analogues) led to a significant decrease in potency, ranging from 1.5-fold to 18-fold across different HDAC isoforms Current time information in Bangalore, IN.thirdroom.org. This indicates that the methyl group plays a role in orienting the side chain within the enzyme's active site.

Tryptophan Analogues : The synthesis of azumamide analogues incorporating a tryptophan residue was undertaken, with some of these compounds demonstrating inhibitory activity at concentrations below 20 μM Current time information in Bangalore, IN.thirdroom.org.

Zinc-Binding Group Modification : A 3-propyl this compound analogue, where the ZBG was replaced by a propyl group, showed activity against HDAC3 with an IC50 of 3 μM Current time information in Bangalore, IN.thirdroom.org. Furthermore, converting the carboxylic acid ZBG of Azumamide E to a hydroxamic acid analogue resulted in a significant increase in inhibitory potency, being approximately 15-fold more potent than the synthetic Azumamide E nih.gov.

| Compound/Analogue Description | Side Chain Modification | Relative Potency/Activity | Notes |

| This compound | Tyrosine (Tyr) residue | More potent than Phe analogue | ~2-fold more potent than Azumamide E Current time information in Bangalore, IN.nih.gov |

| Azumamide E | Phenylalanine (Phe) residue | Less potent than Tyr analogue | Current time information in Bangalore, IN.nih.gov |

| 2-Desmethyl this compound analogue | Removal of 2-methyl group | 1.5–18-fold loss in potency | Less impact on HDAC6 and HDAC8 Current time information in Bangalore, IN.thirdroom.org |

| 3-Propyl this compound analogue | ZBG replaced with propyl group | Active against HDAC3 (IC50 = 3 μM) | Investigated the role of the ZBG Current time information in Bangalore, IN.thirdroom.org |

| Azumamide E (hydroxamic acid analogue) | ZBG converted to hydroxamic acid | 15-fold more potent than synthetic Azumamide E | Improved inhibitory activity nih.gov |

| Tryptophan-containing Azumamide analogue | Aromatic residue replaced with Tryptophan | Activity below 20 μM | Current time information in Bangalore, IN.thirdroom.org |

| Epimeric Azumamide E (e.g., β2-epi, β3-epi) | Inverted stereochemistry at β-amino acid | Inactive | Demonstrates high sensitivity to stereochemistry Current time information in Bangalore, IN.scispace.com |

| This compound analogue without zinc-binding functionality | Removal of native ZBG (e.g., carboxylate) | Dramatically reduced activity | Emphasizes ZBG importance nih.govresearchgate.net |

Creation of Hybrid Molecules for Dual-Target Inhibition (conceptual)

Hybrid drugs represent a strategy in drug design where two or more bioactive molecules or pharmacophoric subunits are combined into a single entity. This approach aims to enhance therapeutic efficacy, overcome drug resistance, and potentially target multiple pathways simultaneously mdpi.comnih.gov. In the context of cancer therapy, hybrid molecules can modulate several targets involved in cancer cell proliferation and survival, offering a more comprehensive therapeutic approach compared to single-target agents mdpi.com. While specific hybrid molecules derived from this compound designed for dual-target inhibition are not extensively detailed in the provided literature, the potent HDAC inhibitory activity of the azumamide scaffold makes it a conceptually viable platform. Future research could involve conjugating the azumamide core with other pharmacophores targeting different cancer-related pathways to create novel dual-action agents.

Evaluation of Modified Analogues Against HDAC Isoforms

The evaluation of azumamide analogues against a panel of recombinant human HDAC isoforms has provided critical insights into their inhibitory profiles and selectivity.

Advanced Research Methodologies in Azumamide C Studies

Spectroscopic and Chromatographic Methods for Analysis and Purification

The isolation and characterization of Azumamide C, along with its synthetic analogues, heavily depend on a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is a fundamental tool for the purification and analysis of this compound. nih.gov Specifically, reverse-phase HPLC is utilized to separate the different azumamides from crude extracts or synthetic reaction mixtures. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation of this compound. Both ¹H NMR and ¹³C NMR are employed to determine the connectivity and stereochemistry of the amino acid residues within the cyclic tetrapeptide. nih.gov For instance, ¹H-NMR spectroscopy helps identify the peptide bond protons and the α-protons of the amino acids. nih.gov Techniques like COSY, HMBC, and ROESY are used to establish the sequence of the amino acids. nih.gov

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound, further confirming its structure. nih.gov

Table 1: Spectroscopic and Chromatographic Methods in this compound Research

| Methodology | Application in this compound Studies | Key Information Obtained |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Purification and separation of azumamides. | Purity assessment and isolation of individual azumamides. |

| ¹H Nuclear Magnetic Resonance (¹H NMR) | Structural elucidation. | Information on proton environments and amino acid sequence. |

| ¹³C Nuclear Magnetic Resonance (¹³C NMR) | Structural confirmation. | Details on the carbon skeleton of the molecule. |

| Mass Spectrometry (MS) | Molecular weight determination. | Confirmation of molecular formula and structural fragments. |

Enzyme Assays for HDAC Activity Profiling

A primary focus of this compound research is its potent inhibitory activity against histone deacetylases (HDACs). To quantify this activity, in vitro enzyme assays are routinely performed. These assays typically utilize purified recombinant human HDAC isoforms. nih.gov The inhibitory potency of this compound is determined by measuring its half-maximal inhibitory concentration (IC₅₀) against a panel of HDAC enzymes. nih.govdtu.dk

Fluorogenic assays are a common method where a substrate, such as Boc-Lys(Ac)-AMC, is deacetylated by the HDAC enzyme. bmglabtech.com Subsequent enzymatic cleavage releases a fluorescent molecule, and the reduction in fluorescence in the presence of an inhibitor like this compound allows for the calculation of its inhibitory activity. bmglabtech.com

Studies have shown that this compound exhibits potent inhibition against several HDAC isoforms, particularly HDACs 1, 2, 3, 10, and 11. nih.govnih.gov The carboxylic acid group in this compound is crucial for its potent HDAC inhibitory activity, as related compounds with a carboxamide group are significantly less active. nih.gov

Table 2: HDAC Inhibitory Profile of this compound

| HDAC Isoform | IC₅₀ (nM) |

|---|---|

| HDAC1 | 14 |

| HDAC2 | 20 |

| HDAC3 | 16 |

| HDAC10 | 25 |

| HDAC11 | 67 |

Note: IC₅₀ values can vary slightly between different studies and assay conditions. dtu.dk

Cellular Assays for Biological Effect Characterization

To understand the biological consequences of HDAC inhibition by this compound within a cellular context, various cellular assays are employed. A key assay measures the levels of histone acetylation. nih.gov Treatment of cells with HDAC inhibitors like this compound is expected to lead to an increase in the acetylation of histones, which can be detected by techniques such as Western blotting using antibodies specific for acetylated histones. nih.govmblbio.com

These assays are critical for confirming that the enzymatic inhibition observed in vitro translates to a functional effect within living cells. By observing an increase in histone acetylation, researchers can correlate the enzymatic potency of this compound with its ability to modulate epigenetic markers in a cellular environment. mdpi.com

X-ray Crystallography of Azumamide-HDAC Complexes

X-ray crystallography provides atomic-level insights into how a ligand binds to its protein target. While a crystal structure of this compound complexed with an HDAC enzyme would be invaluable for understanding the precise molecular interactions, such a structure is not currently available in the public domain. However, a study on an analogue of this compound that lacks the zinc-binding functionality has been characterized by X-ray crystallography when bound to HDAC2. nih.gov This research revealed that it is possible for inhibitors to bind to the active site without directly interacting with the catalytic zinc ion. nih.gov Obtaining a crystal structure of this compound with an HDAC would further elucidate the specific binding mode and could guide the design of even more potent and selective inhibitors. acs.org

In vitro Angiogenesis Models

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth. nih.govmoleculardevices.com The antiangiogenic potential of azumamides has been investigated using in vitro models. One such model utilizes mouse induced pluripotent stem (iPS) cells to simulate vascular organization. nih.govebi.ac.uk In a study comparing the effects of Azumamide A and Azumamide E (which is structurally very similar to this compound), it was found that Azumamide E strongly inhibited in vitro angiogenesis at a concentration of 1.9 μM, while Azumamide A showed only weak inhibition at 19 μM. nih.govebi.ac.uk This suggests that the potent HDAC inhibitory activity of compounds like this compound and E correlates with their ability to disrupt blood vessel formation, highlighting a potential mechanism for their anti-cancer effects. nih.govebi.ac.uk

Future Perspectives and Research Challenges for Azumamide C in Chemical Biology

Design and Synthesis of More Potent and Isoform-Selective HDAC Inhibitors

A primary challenge in the field of HDAC inhibitors is achieving isoform selectivity, which is crucial for minimizing off-target effects and developing targeted therapies. tandfonline.com Azumamide C provides a valuable scaffold for designing next-generation inhibitors with improved potency and selectivity. dtu.dk

Future design strategies are likely to focus on modifying three key structural elements of the this compound molecule: the zinc-binding group (ZBG), the cyclic peptide backbone, and the amino acid side chains. The natural product contains a terminal carboxylic acid that acts as a ZBG. nih.gov Studies have shown that this carboxylic acid is a more effective ZBG than the carboxamide found in related compounds like Azumamide A and B, leading to greater potency. nih.gov The synthesis of analogues featuring alternative ZBGs, such as hydroxamic acids, could yield even more potent inhibitors, although this may also alter isoform selectivity. nih.govroyalsocietypublishing.org

Modifications to the macrocyclic core and the stereochemistry of its constituent amino acids offer another avenue for enhancing selectivity. The D-configuration of all residues in azumamides contributes to a retro-arrangement of the peptide backbone, a feature that distinguishes them from other natural cyclopeptide HDAC inhibitors. nih.govnih.gov Synthesizing analogues with varied ring sizes or altered stereochemistry could probe the conformational requirements for binding to specific HDAC isoforms. For instance, this compound demonstrates significant potency against HDACs 1, 2, 3, 10, and 11, but is a poor inhibitor of class IIa HDACs and shows selectivity for HDAC10 over HDAC6. nih.govdtu.dk This inherent selectivity provides a strong starting point for designing analogues that can distinguish between closely related isoforms, such as HDAC1, 2, and 3. dtu.dk

| Compound | Target HDACs | IC50 (nM) | Selectivity Profile |

| This compound | HDAC1 | 14 | Potent inhibitor of HDAC1-3, 10, 11. dtu.dk |

| HDAC2 | 18 | >60-fold more potent towards HDAC1-3 over HDAC8. dtu.dk | |

| HDAC3 | 16 | >200-fold more potent against HDAC10 over HDAC6. dtu.dk | |

| HDAC10 | 67 | Poor inhibitor of class IIa HDACs. dtu.dk | |

| HDAC11 | 48 | ||

| Azumamide E | HDAC1 | 29 | Generally 2-fold less potent than this compound. nih.gov |

| HDAC2 | 34 | Similar selectivity profile to this compound. dtu.dk | |

| HDAC3 | 29 | ||

| HDAC10 | 110 | ||

| HDAC11 | 100 |

Elucidation of Detailed Molecular Interaction Profiles

A detailed understanding of how this compound interacts with HDAC enzymes at the molecular level is essential for the rational design of improved inhibitors. acs.org While a general binding model for azumamides has been proposed, high-resolution structural data for an this compound-HDAC complex is currently lacking. nih.gov The prevailing model suggests that the long lipid side chain caps (B75204) the entrance of the enzyme's active site, while the terminal carboxylic acid coordinates with the catalytic zinc ion. nih.gov

Computational docking and molecular dynamics simulations can provide initial insights into the binding pose of this compound within the active site of various HDAC isoforms. These studies can help identify key hydrogen bonds and hydrophobic interactions between the inhibitor and enzyme residues. For example, the Tyr residue in this compound, as opposed to the Phe in Azumamide E, may form specific interactions that contribute to its slightly higher potency. nih.gov Elucidating these subtle differences is a key objective.

Obtaining co-crystal structures of this compound bound to different HDAC isoforms would be a major breakthrough. This would provide definitive evidence of its binding mode and reveal the structural basis for its observed isoform selectivity. Such information would be invaluable for structure-based drug design, allowing for the precise modification of the this compound scaffold to enhance interactions with a target isoform or disrupt binding to off-target enzymes.

Development of Novel Synthetic Strategies for Complex Analogues

The chemical synthesis of this compound and its analogues is a complex undertaking that presents significant challenges. researchgate.net The molecule contains an unusual β-amino acid, 3-amino-2-methyl-5-nonenoic-1,9-diacid (Amnda), which requires a multi-step, stereoselective synthesis. nih.govresearchgate.net Furthermore, the macrocyclization of the linear peptide precursor is often a low-yielding step. nih.gov

Future research will need to focus on developing more efficient and versatile synthetic routes. Innovations in asymmetric synthesis could streamline the preparation of the Amnda core with high stereopurity. researchgate.net Exploring new macrocyclization strategies and coupling reagents may improve the yields of the final cyclic product. nih.gov Methodologies such as on-resin cyclization or the use of reversible protecting groups could facilitate the synthesis of a diverse library of this compound analogues for structure-activity relationship (SAR) studies. researchgate.net The development of solid-phase synthesis approaches would be particularly beneficial for generating a wide range of analogues for high-throughput screening.

Exploration of this compound as a Research Probe in Epigenetics

HDAC inhibitors are powerful tools for studying the role of protein acetylation in cellular processes. nih.gov By inhibiting the removal of acetyl groups from histones and other proteins, they can be used to probe the downstream effects of hyperacetylation on gene expression and cell function. nih.gov this compound, with its demonstrated potency and degree of isoform selectivity, is a promising candidate for use as a chemical probe in epigenetic research.

Its ability to selectively inhibit certain HDACs (e.g., HDAC1-3, 10, 11) allows researchers to investigate the specific functions of these enzymes. dtu.dk For example, using this compound in cell-based assays can help to link the inhibition of a particular subset of HDACs to specific phenotypic outcomes, such as changes in cell proliferation or differentiation. This can help to unravel the complex network of HDAC signaling pathways. Further development of even more selective this compound analogues would provide a toolkit of chemical probes to dissect the individual roles of each HDAC isoform, advancing our understanding of epigenetic regulation in both normal physiology and disease.

Addressing Challenges in Structure-Activity Relationship Discrepancies

The scientific literature contains some discrepancies regarding the HDAC inhibitory activities of the azumamides. Initial evaluations using enzymes extracted from K562 cells suggested different SAR trends compared to later studies that used a full panel of recombinant human HDAC enzymes. nih.govmdpi.com For example, the initial findings did not show a strong potency difference between the carboxamide-containing (A, B) and carboxylic acid-containing (C, E) azumamides. nih.gov However, subsequent, more detailed profiling revealed that Azumamides C and E were significantly more potent inhibitors of HDACs 1, 2, 3, 10, and 11, while their carboxamide counterparts were largely inactive. nih.govdtu.dk

These discrepancies highlight the critical importance of standardized and comprehensive assay conditions when evaluating enzyme inhibitors. mdpi.com Future research must aim to reconcile these differences by systematically investigating the effects of enzyme source, purity, substrate, and buffer conditions on inhibitor potency. A consensus on the SAR for the azumamide class is crucial for guiding the design of new analogues. Establishing a clear and consistent understanding of how structural modifications impact activity will prevent redundant efforts and accelerate the development of this promising class of HDAC inhibitors.

Q & A

Q. What is the optimal synthetic route for Azumamide C, and what methodological challenges arise during its preparation?

this compound is synthesized via a multi-step process involving macrocyclization and selective functionalization. Key steps include:

- Hydrolysis of cyclic peptides using LiOH in THF/water to generate intermediates (e.g., azumamide E precursor) .

- Amidation with coupling reagents like HATU and DIC, followed by purification via preparative HPLC to achieve yields of ~12–62% .

Challenges include controlling stereochemistry at β2- and β3-positions and minimizing steric hindrance during macrocyclization. Analytical validation via HRMS and NMR ensures structural fidelity .

Q. How does this compound’s HDAC inhibition profile compare across recombinant HDAC isoforms?

this compound exhibits nanomolar potency against class I/II HDACs, with IC50 values as follows (natural vs. synthetic forms):

Q. What experimental methods are used to confirm this compound’s structural conformation in solution?

- NMR spectroscopy : NOE/ROE correlations and J-coupling constants resolve backbone dihedral angles (e.g., H3−C3−C4−C5) and β3-side chain projections .

- Molecular Dynamics (MD) : Simulations in water/DMSO reveal conformational flexibility, with β3-side chain populations at ∼60° or −50° angles, influencing HDAC binding .

- High-resolution mass spectrometry (HRMS) : Validates molecular composition (e.g., [M + H]+ = 530.2973) .

Advanced Research Questions

Q. How can researchers resolve contradictions in HDAC inhibition data between cell extracts and recombinant enzymes?

Discrepancies arise from enzyme source differences:

- Crude cell extracts (e.g., K562 cells): Contain auxiliary proteins that may alter inhibitor binding kinetics.

- Recombinant HDACs : Provide isoform-specific data but lack native cellular context.

Methodological solutions: - Parallel assays : Compare inhibition using both recombinant enzymes and cell lysates.

- Activity-based protein profiling (ABPP) : Identify off-target interactions in complex mixtures .

Q. What computational strategies elucidate this compound’s binding mode to HDAC3?

- Docking studies : Align β3-side chain with HDAC3’s Zn²⁺-binding pocket, showing dual coordination via carboxylate groups .

- Density Functional Theory (DFT) : Quantifies energy contributions of β2-Phe200 interactions, explaining stereochemical effects on potency .

- Ensemble docking : Accounts for β3-side chain flexibility, revealing preferential binding at 180° or 60° dihedral angles .

Q. How can structure-activity relationship (SAR) studies improve this compound’s selectivity for HDAC11?

- β2-substituent modifications : Replace methyl groups with bulkier substituents (e.g., isopropyl) to enhance hydrophobic interactions with HDAC11’s unique substrate channel .

- Macrocycle rigidification : Introduce disulfide bridges or proline residues to restrict conformational flexibility and improve binding entropy .

- In vitro profiling : Test analogues against HDAC11-overexpressing cell lines (e.g., HeLa) to validate isoform specificity .

Q. What experimental designs address uncertainties in this compound’s solution-phase conformational dynamics?

- Paramagnetic relaxation enhancement (PRE) NMR : Labels specific residues to measure long-range distances in flexible regions .

- Residual dipolar coupling (RDC) : Aligns molecules in anisotropic media to resolve backbone torsion angles .

- Time-resolved fluorescence : Monitors β3-side chain mobility during HDAC binding using Trp/Tyr probes .

Data Contradiction Analysis

Q. Why does this compound show higher potency than azumamide E in recombinant assays but lower activity in cell-based studies?

- Zn²⁺-binding group strength : this compound’s carboxylate group enhances recombinant HDAC affinity, while azumamide E’s carboxamide may better penetrate cellular membranes .

- Off-target effects : Cell-based assays capture interactions with non-HDAC proteins (e.g., histone acetyltransferases), complicating direct comparisons .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.